Phenylalanine anilide

描述

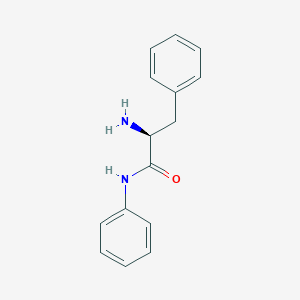

Phenylalanine anilide is an organic compound with the chemical formula C15H16N2O. It is a derivative of phenylalanine, an essential amino acid, and aniline, an aromatic amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: Phenylalanine anilide can be synthesized through the reaction of phenylalanine with aniline. The process typically involves the use of coupling reagents such as propylphosphonic anhydride (T3P®) to facilitate the formation of the amide bond between the carboxyl group of phenylalanine and the amino group of aniline .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents like ethanol and controlled temperatures (100-111°C) are common to achieve the desired reaction .

化学反应分析

Racemization During Amidation

Racemization, or epimerization, can occur during the amidation of N-acetyl-l-phenylalanine, impacting the stereochemical properties of the resulting amides .

Factors Influencing Racemization:

-

Base Strength: Stronger bases promote faster deprotonation of the amino acid, leading to a higher degree of activation and, consequently, rearrangement into a racemization-susceptible azlactone .

-

Temperature: Lowering the temperature can help to reduce racemization during the reaction .

-

Reaction Time: Prolonged reaction times can increase the extent of racemization .

Table 1: Impact of Bases on Racemization

| Base | Resultant Epimer |

|---|---|

| DIPEA | D-isomer favored |

| Pyridine | L-isomer favored |

Mechanism of Racemization: A proposed mechanism involves the formation of an azlactone intermediate, which can readily racemize through α-deprotonation or keto-enol tautomerism . The azlactone can then undergo nucleophilic attack by the amine group, resulting in a mixture of diastereoisomers .

Hydrolysis

Phenylalanine anilide can undergo hydrolysis, breaking the amide bond and yielding phenylalanine and aniline . Hydrolysis can be achieved under acidic or basic conditions, often at elevated temperatures .

Molecular Imprinting

This compound has been used as a template molecule in the creation of molecularly imprinted polymers (MIPs) . MIPs are synthetic materials with specific binding sites for a target molecule . These polymers can be used in various applications, including chiral separation and chemical sensing .

RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to create more homogeneous MIPs with enhanced selectivity and binding capacity .

Uranyl Photoredox Catalysis

Uranyl photoredox catalysis can facilitate carbon-nitrogen bond activation in aniline derivatives, leading to the formation of phenols . This process involves a single-electron transfer between a protonated aniline and the uranyl catalyst, followed by oxygen atom transfer from water .

Reaction Conditions: This reaction requires specific conditions, including the presence of a uranyl catalyst, trifluoroacetic acid (TFA), and light . Acetonitrile is found to be the most effective solvent .

Metabolic Role

Phenylalanine is a precursor for tyrosine, which is further converted into L-DOPA, dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) . Phenylalanine is an essential amino acid, it is not synthesized de novo in humans and other animals, who must ingest phenylalanine or phenylalanine-containing proteins .

Phenylketonuria (PKU): Mutations in the gene expressing phenylalanine hydroxylase (PAH) can lead to phenylketonuria, a metabolic disorder where phenylalanine cannot be converted to tyrosine, leading to elevated phenylalanine levels in the blood .

科学研究应用

Medicinal Chemistry

Antiviral Applications

Phenylalanine anilide derivatives have been investigated for their potential as antiviral agents, particularly against HIV-1. A study demonstrated the design and synthesis of dimerized phenylalanine derivatives that act as HIV-1 capsid inhibitors. These compounds showed enhanced antiviral activity compared to their monomer counterparts due to favorable interactions with viral proteins, such as forming hydrogen bonds with key amino acids in the capsid structure . The incorporation of fluorine and methoxyl substituents was found to improve the drug-like properties and enhance hydrophobic interactions, suggesting a promising avenue for developing new antiviral therapies.

Analytical Chemistry

Chiral Separations

this compound has been employed as a template in the synthesis of molecularly imprinted polymers (MIPs), which are used for chiral separations. The ability to discriminate between enantiomers is crucial in various fields such as pharmaceuticals, biochemistry, and forensic science. Techniques involving PA have been developed to analyze the enantiomeric purity of compounds effectively .

A notable study highlighted the use of PA in creating MIPs that exhibit high selectivity and affinity for specific enantiomers, making them valuable tools in analytical laboratories . These polymers can be utilized in chromatographic methods to separate chiral compounds from complex mixtures.

Material Science

Molecularly Imprinted Polymers (MIPs)

The application of this compound extends into the realm of material science through the development of MIPs. These materials are synthesized by polymerizing functional monomers around a template molecule (in this case, PA), which is later removed, leaving behind a cavity that mimics the template's shape and functionality. Research has shown that MIPs based on PA can be tailored for specific applications, including drug delivery systems and sensors .

A study focused on RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization techniques using L-phenylalanine anilide to create MIPs with improved structural properties and performance metrics. These polymers demonstrated significant potential for use in selective adsorption processes and environmental monitoring .

Data Tables

Case Studies

Case Study 1: Antiviral Activity of Dimerized Phenylalanines

In a comprehensive study, researchers synthesized a series of dimerized phenylalanine derivatives to evaluate their efficacy against HIV-1. The results indicated that modifications with fluorinated groups significantly enhanced antiviral potency. The structure-activity relationship analysis provided insights into optimizing these compounds for future therapeutic applications .

Case Study 2: Chiral Separation Using MIPs

A research team utilized this compound as a template for developing MIPs aimed at chiral separations. The resulting polymers displayed excellent selectivity for specific enantiomers, demonstrating their potential utility in pharmaceutical applications where enantiomeric purity is critical .

作用机制

The mechanism of action of phenylalanine anilide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity .

相似化合物的比较

Phenylalanine: An essential amino acid with similar structural features.

Aniline: An aromatic amine that serves as a precursor in the synthesis of phenylalanine anilide.

Phenylalanine Amides: A class of compounds with similar amide linkages and biological activities.

Uniqueness: this compound is unique due to its specific combination of phenylalanine and aniline moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

生物活性

Phenylalanine anilide, a derivative of the amino acid phenylalanine, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medical and agricultural fields.

Synthesis of this compound

The synthesis of this compound typically involves the formation of an amide bond between phenylalanine and an aniline derivative. Various methods have been developed to ensure high yields and purity of the desired enantiomer. For instance, a study highlighted a synthetic route using phosphonic acid anhydride (T3P) to couple phenylalanine with aniline, followed by deprotection steps to yield the final product with high enantiomeric purity .

Antimycobacterial Activity

Recent research has demonstrated that this compound derivatives exhibit significant antimycobacterial activity. A specific compound, Nα-aroyl-N-aryl-phenylalanine amide (AAP), was found to be effective against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 µM. This compound targets the RNA polymerase of mycobacteria, indicating a novel mechanism of action distinct from traditional antibiotics .

Antifungal and Herbicidal Properties

Phenylalanine anilides have also shown antifungal properties. For instance, certain derivatives were evaluated for their ability to inhibit fungal growth, demonstrating promising results against various fungal strains . Additionally, studies have indicated that these compounds may possess herbicidal activity, potentially acting as inhibitors of histone deacetylases in plants .

Case Studies and Findings

- Antimycobacterial Efficacy : In vitro studies showed that this compound derivatives could reduce viable bacterial counts by two logs at concentrations just above their MICs. Notably, no cytotoxic effects were observed against mammalian cell lines during these assessments .

- Enzyme Interaction : Computational docking studies revealed that specific phenylalanine anilides interact favorably with histone deacetylase enzymes, suggesting their potential as therapeutic agents in cancer treatment . The binding affinity was comparable to known ligands, indicating significant interaction at the molecular level.

- Biocatalytic Applications : Research has explored the use of Baker's yeast for the biocatalytic hydrolysis of phenylalanine anilides under starvation conditions, showcasing the compound's potential in biotechnological applications .

Research Findings Summary Table

属性

IUPAC Name |

(2S)-2-amino-N,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPLSFBRERHHIN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165572 | |

| Record name | Phenylalanine anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-54-8 | |

| Record name | Phenylalanine anilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。